N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752242
InChI: InChI=1S/C14H19N/c1-4-11-15(12-5-2)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3
SMILES: CC(C1=CC=CC=C1)N(CC=C)CC=C
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC13752242

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name N-(1-phenylethyl)-N-prop-2-enylprop-2-en-1-amine
Standard InChI InChI=1S/C14H19N/c1-4-11-15(12-5-2)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3
Standard InChI Key ZUKMOCSJPVKFBQ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N(CC=C)CC=C
Canonical SMILES CC(C1=CC=CC=C1)N(CC=C)CC=C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine consists of a 1-phenylethyl group bonded to a nitrogen atom, which is further substituted with an allyl (prop-2-en-1-yl) group. The compound’s IUPAC name reflects this connectivity: N-(1-phenylethyl)-2-propen-1-amine. The presence of a chiral center at the phenylethyl carbon (C1) introduces stereochemical variability, though commercial samples often exist as racemic mixtures unless specified .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₅N
Average Mass161.25 g/mol
Monoisotopic Mass161.1204 Da
Stereocenters1 (racemic unless resolved)
SMILES NotationC=CCNCC(C1=CC=CC=C1)C

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. ¹H NMR (CDCl₃, 400 MHz) reveals characteristic signals:

  • δ 7.24–7.30 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ 5.80–5.95 ppm (ddt, 1H): Allylic protons (CH₂=CH–CH₂–N).

  • δ 3.20–3.50 ppm (m, 2H): Methylene protons adjacent to the nitrogen .

¹³C NMR data corroborate the connectivity, with distinct peaks for the aromatic carbons (δ 125–140 ppm), allylic carbons (δ 115–120 ppm), and the nitrogen-bound methylene group (δ 45–55 ppm) .

Synthetic Routes and Optimization

Imine Formation and Hydrosilylation

A widely reported synthesis involves the condensation of allylamine with benzaldehyde derivatives followed by catalytic hydrosilylation. For example:

  • Imine Formation: Benzaldehyde reacts with allylamine in dichloromethane or diethyl ether over molecular sieves to yield N-allyl-1-phenylmethanimine .

  • Hydrosilylation: The imine intermediate undergoes palladium-catalyzed hydrosilylation with phenylsilane (PhSiH₃) at 60–80°C, producing the target amine in >90% yield .

Table 2: Catalytic Hydrosilylation Conditions

ParameterValueSource
Catalyst[(3IP)Pd(allyl)]OTf (5 mol%)
SolventCDCl₃
Temperature60–80°C
Reaction Time2–4 hours
Yield84–92%

Alternative Pathways

  • Reductive Amination: Reacting 1-phenylethylamine with allyl bromide in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions .

  • Grignard Addition: Addition of allylmagnesium bromide to N-(1-phenylethyl)imines, though this method suffers from lower stereoselectivity .

Physicochemical Properties and Reactivity

Physical State and Solubility

The compound is typically a colorless to pale yellow liquid at room temperature. Its solubility profile includes:

  • Miscible with chloroform, dichloromethane, and diethyl ether.

  • Partially soluble in water (<1 g/L at 25°C) due to the hydrophobic phenyl group .

Thermal Stability

Differential scanning calorimetry (DSC) indicates a decomposition onset temperature of 210°C, with exothermic degradation pathways forming aromatic amines and unsaturated hydrocarbons .

Chemical Reactivity

  • Nucleophilic Substitution: The allyl group participates in Michael additions with α,β-unsaturated carbonyl compounds.

  • Oxidation: Exposure to peroxides (e.g., H₂O₂) oxidizes the allyl moiety to an epoxide .

Applications in Pharmaceutical and Material Science

Polymer Chemistry

The allyl group enables radical polymerization with initiators like azobisisobutyronitrile (AIBN), yielding cross-linked polyamines for ion-exchange resins .

Recent Advances and Future Directions

Asymmetric Synthesis

Recent efforts focus on enantioselective hydrosilylation using chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes), achieving enantiomeric excess (ee) >85% .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (ΔG = −9.2 kcal/mol) for the (R)-enantiomer at the σ-1 receptor, suggesting neuropharmacological applications .

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